![molecular formula C14H19BO4 B14156937 (4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid CAS No. 254893-00-0](/img/structure/B14156937.png)
(4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid: is a boronic acid derivative known for its unique structural features and potential applications in various fields of science and industry. This compound contains a spirocyclic moiety, which contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic intermediate followed by its functionalization with a boronic acid group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions: (4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of catalysts such as palladium or nickel complexes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce boranes.
科学的研究の応用
Chemistry: In chemistry, (4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology: The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in drug discovery and development.
Medicine: In medicine, boronic acid derivatives are explored for their therapeutic potential. They can act as enzyme inhibitors, particularly protease inhibitors, which are important in the treatment of diseases such as cancer and viral infections.
Industry: Industrially, this compound can be used in the production of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties and functions.
作用機序
The mechanism of action of (4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes or modify biological pathways. The spirocyclic structure may also contribute to its binding affinity and specificity.
類似化合物との比較
Phenylboronic acid: A simpler boronic acid derivative without the spirocyclic structure.
4-(Diphenylamino)phenylboronic acid pinacol ester: Another boronic acid ester used in organic synthesis.
Uniqueness: The uniqueness of (4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
254893-00-0 |
|---|---|
分子式 |
C14H19BO4 |
分子量 |
262.11 g/mol |
IUPAC名 |
[4-[2-(5,8-dioxaspiro[3.4]octan-2-yl)ethyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H19BO4/c16-15(17)13-5-3-11(4-6-13)1-2-12-9-14(10-12)18-7-8-19-14/h3-6,12,16-17H,1-2,7-10H2 |
InChIキー |
PTAJYDMVMGUONA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)CCC2CC3(C2)OCCO3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![19-methoxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-8-one](/img/structure/B14156854.png)

![N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14156862.png)
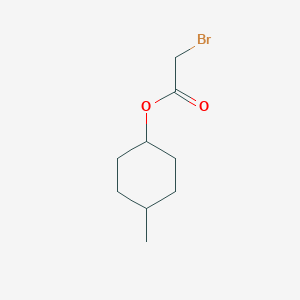
![2-methyl-3-(3-methylphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14156885.png)
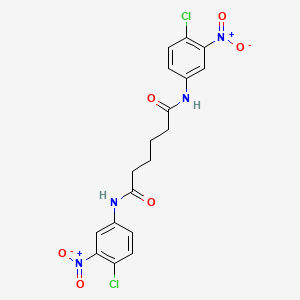
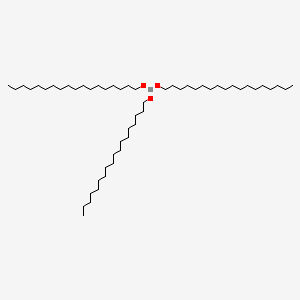

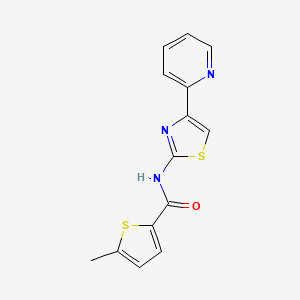
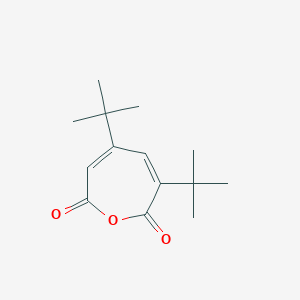
![[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14156916.png)

![N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B14156924.png)

